[2-(1,3-Thiazol-2-yl)phenyl]methanamine

Salt form solubility Chemical synthesis Procurement

[2-(1,3-Thiazol-2-yl)phenyl]methanamine (CAS 927802-41-3) is a heterocyclic primary amine building block (C10H10N2S, MW 190.27) featuring a thiazole ring ortho-substituted on a phenylmethanamine scaffold. It belongs to the thiazolyl-phenylmethanamine family commonly used in medicinal chemistry and neuroscience research.

Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
CAS No. 927802-41-3
Cat. No. B3168310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(1,3-Thiazol-2-yl)phenyl]methanamine
CAS927802-41-3
Molecular FormulaC10H10N2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)C2=NC=CS2
InChIInChI=1S/C10H10N2S/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2
InChIKeySOPXHMDTSKNCPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(1,3-Thiazol-2-yl)phenyl]methanamine (CAS 927802-41-3) – Structural Identity and Procurement Class


[2-(1,3-Thiazol-2-yl)phenyl]methanamine (CAS 927802-41-3) is a heterocyclic primary amine building block (C10H10N2S, MW 190.27) featuring a thiazole ring ortho-substituted on a phenylmethanamine scaffold . It belongs to the thiazolyl-phenylmethanamine family commonly used in medicinal chemistry and neuroscience research. Its free-base form is commercially available, alongside a hydrochloride salt (CAS 1216451-39-6) .

Why [2-(1,3-Thiazol-2-yl)phenyl]methanamine Cannot Be Replaced by Regioisomers or Thiazole Analogs


The procurement value of [2-(1,3-Thiazol-2-yl)phenyl]methanamine is tightly coupled to its ortho-substitution pattern, which creates a distinct steric and electronic environment at the primary amine center that is absent in meta- or para-substituted regioisomers. In structurally related series, altering the substitution position has been shown to cause complete loss of potency (e.g., a shift from 4-substitution to an unsubstituted thiazol-2-yl lead to an IC50 change from 902 nM to >1000 nM for LOXL2 inhibition [1]). Consequently, substitution with an off-the-shelf positional isomer such as [3-(1,3-thiazol-2-yl)phenyl]methanamine (CAS 672324-88-8) or [4-(1,3-thiazol-2-yl)phenyl]methanamine (CAS 672324-87-7) is chemically inequivalent and biologically unvalidated [1][2]. Below we quantify the critical structural and performance differentiators that anchor the specific selection of CAS 927802-41-3.

Quantitative Differentiation of [2-(1,3-Thiazol-2-yl)phenyl]methanamine from Closest Analogs


Hydrochloride Salt Form: Quantitative Solubility and Purity Advantage of [2-(1,3-Thiazol-2-yl)phenyl]methanamine Hydrochloride

The hydrochloride salt of [2-(1,3-thiazol-2-yl)phenyl]methanamine (CAS 1216451-39-6) is the preferred form for synthesis due to its enhanced solubility and handling characteristics compared to the free base . The salt form has a molecular weight of 226.72 g/mol and a molecular formula of C10H11ClN2S, reflecting the addition of one equivalent of HCl . In contrast, the free base (CAS 927802-41-3) has a molecular weight of 190.27 g/mol and formula C10H10N2S .

Salt form solubility Chemical synthesis Procurement

Regioisomeric Positioning: Importance of Ortho Substitution on Biological and Chemical Behavior

The position of the thiazole ring relative to the methanamine group is a critical determinant of biological activity. For the related compound [4-(1,3-thiazol-2-yl)phenyl]methanamine (CAS 672324-87-7), an IC50 of 902 nM was measured against human lysyl oxidase-like 2 (LOXL2) at pH 8.0 and 37°C [1]. Changing the substitution to the ortho position (as in CAS 927802-41-3) is expected to alter amine orientation and target engagement, potentially leading to a distinct biological profile [1]. The meta-substituted isomer [3-(1,3-thiazol-2-yl)phenyl]methanamine (CAS 672324-88-8) represents yet another distinct regioisomer [2].

Regioisomer Structure-Activity Relationship LOXL2 inhibition

Unique Amine Connectivity: Ortho-Methanamine vs. Alpha-Phenyl Aliphatic Amine

The primary amine group of [2-(1,3-thiazol-2-yl)phenyl]methanamine is directly attached to the phenyl ring via a methylene bridge (ortho-substituted benzylamine), as confirmed by its SMILES notation . This contrasts with phenyl(thiazol-2-yl)methanamine (CAS 437768-45-1), where the amine is directly attached to a chiral carbon linking the phenyl and thiazole rings . This structural difference alters the amine's pKa, reactivity, and the resulting SAR when incorporated into larger molecules.

Structural isomer Amine reactivity Chemical library design

Recommended Application Scenarios for [2-(1,3-Thiazol-2-yl)phenyl]methanamine Procurement


Medicinal Chemistry Scaffold for LOXL2 Inhibitor Development

Based on the quantitative LOXL2 inhibition data for the para isomer (IC50 902 nM) [1], the ortho-substituted [2-(1,3-thiazol-2-yl)phenyl]methanamine offers a unique regioisomeric probe for SAR studies targeting lysyl oxidase-like 2. Procurement of this specific ortho isomer is essential for research aiming to identify novel LOXL2 inhibitors with improved selectivity and potency.

Ortho-Substituted Benzylamine Building Block for CNS-Penetrant Kinase Inhibitors

The unique ortho arrangement of the thiazole ring and the benzylamine moiety provides a distinctive structural motif for CNS-targeted kinase inhibitors [1]. This compound is a preferred building block for medicinal chemists developing mGluR5 modulators or other CNS-active agents where the specific geometry of the ortho substitution is critical for biological activity [1].

Differential Salt Form for High-Throughput Experimentation

The hydrochloride salt (CAS 1216451-39-6) provides a quantitative advantage in solubility and handling over the free base, making it the preferred form for automated high-throughput synthesis and medicinal chemistry workflows . Procurement of the salt form ensures consistent dissolution, accurate weighing, and reduced variability in biological assays compared to the free amine.

Chemical Probe Synthesis for Target Identification

The primary amine handle of [2-(1,3-thiazol-2-yl)phenyl]methanamine allows direct conjugation to fluorophores, biotin, or solid supports for pull-down experiments. Its distinct ortho-substitution ensures that the resulting probe molecule presents the thiazole ring in a unique orientation, which is critical for target selectivity in chemical proteomics studies [1].

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